molecular formula C25H27N3O3S B2635627 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-69-0

3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Cat. No.: B2635627
CAS No.: 393834-69-0
M. Wt: 449.57
InChI Key: VBELTBXPYXQPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications
3,4-Dimethylbenzamide C9H11NO 3,4-dimethyl, -CONH2 149.19 Intermediate in drug synthesis
4-Nitro-N-(4-sulfamoylphenyl)benzamide C13H11N3O5S 4-nitro, -SO2NH2 321.31 Enzyme inhibition studies
N-(Piperidin-3-yl)benzamide C12H16N2O Piperidin-3-yl, -CONH- 204.27 Neurological target modulation
Pyridine-3-sulfonyl chloride C5H4ClNO2S Pyridin-3-yl, -SO2Cl 177.61 Sulfonylation reagent
Target Compound C25H27N3O3S 3,4-dimethyl, -SO2-piperidin-pyridyl 449.18 Kinase/protease inhibition

Key Structural and Functional Insights

  • Benzamide Core Modifications :

    • The 3,4-dimethyl groups enhance lipophilicity compared to the nitro-substituted analogue, potentially improving membrane permeability.
    • Replacing the sulfamoyl (-SO2NH2) group with a piperidine-linked sulfonyl moiety introduces conformational flexibility, enabling interactions with deeper hydrophobic pockets in enzyme targets.
  • Piperidine-Pyridine Hybrid System :

    • The 2-(pyridin-3-yl)piperidin-1-yl group combines piperidine’s saturated ring geometry with pyridine’s aromaticity, creating a dual hydrogen-bond donor/acceptor profile. This contrasts with simpler piperidine derivatives lacking aromatic substitution.
  • Sulfonyl Bridge Role :

    • The sulfonyl group (-SO2-) stabilizes the molecule’s conformation through rigid tetrahedral geometry, a feature shared with pyridine-3-sulfonyl chloride. This rigidity may enhance binding specificity compared to methylene or carbonyl linkages.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-18-8-9-20(16-19(18)2)25(29)27-22-10-12-23(13-11-22)32(30,31)28-15-4-3-7-24(28)21-6-5-14-26-17-21/h5-6,8-14,16-17,24H,3-4,7,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELTBXPYXQPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting pyridine-3-carboxylic acid with piperidine under appropriate conditions.

    Sulfonylation: The piperidine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated piperidine derivative is coupled with 3,4-dimethylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Sulfides and amines.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide as anticancer agents . Research indicates that such compounds may act as inhibitors of specific kinases involved in cancer cell proliferation. For example, derivatives of benzamides have shown promise as RET kinase inhibitors, which play a crucial role in various cancers .

AMPK Activation

The compound's structural analogs have been studied for their ability to activate AMP-activated protein kinase (AMPK), which is crucial in cellular energy regulation and metabolism. AMPK activators are being explored for their potential in treating metabolic disorders and certain types of cancer . The selective activation of AMPK can lead to decreased cell growth in cancerous cells, which opens avenues for precision medicine.

Neuropharmacological Effects

Compounds containing piperidine and pyridine rings are often investigated for their neuropharmacological effects. There is evidence suggesting that they may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .

Case Study 1: Cancer Cell Inhibition

A study focusing on related compounds demonstrated significant inhibition of cell proliferation in MDA-MB-453 breast cancer cells when treated with AMPK activators derived from similar structures . The findings emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Neurotransmitter Interaction

Research involving pyridine and piperidine derivatives indicated potential interactions with serotonin receptors, suggesting possible applications in treating mood disorders . Compounds with similar structures have been shown to modulate neurotransmitter release, which could lead to new treatments for depression or anxiety.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamide groups are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on Example 53 from the cited patent (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (referred to as Compound A).

Structural and Functional Differences

Feature Target Compound Compound A (Example 53)
Core scaffold Benzamide Pyrazolo[3,4-d]pyrimidine (kinase inhibitor-like scaffold)
Key substituents 3,4-Dimethylbenzamide, piperidine-pyridine Fluorinated chromen-4-one, isopropylbenzamide, fluorophenyl
Sulfonamide group Present (linking phenyl and piperidine) Absent; replaced with pyrazolopyrimidine and chromenone
Fluorine atoms None Multiple (5-fluoro, 3-fluorophenyl, 2-fluoro) to enhance metabolic stability and potency
Molecular weight Not reported in evidence 589.1 g/mol
Melting point Not reported in evidence 175–178°C

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethylbenzamide and piperidine groups may increase logP compared to Compound A’s fluorinated aromatic systems.
  • Solubility: Compound A’s fluorine atoms and polar pyrazolopyrimidine core could improve aqueous solubility over the target’s nonpolar dimethyl groups.

Target Selectivity

  • Compound A: Fluorinated chromenone may confer selectivity for kinases with hydrophobic active sites (e.g., tyrosine kinases).
  • Target Compound : Piperidine-pyridine moiety could modulate selectivity for receptors or enzymes with basic residues (e.g., serotonin receptors).

Thermal Stability

  • The target compound’s stability remains uncharacterized.

Biological Activity

Molecular Formula

  • C : 21
  • H : 26
  • N : 4
  • O : 3
  • S : 1

Molecular Weight

  • Approximately 394.51 g/mol

Structural Features

The compound features a sulfonamide group, which is known for enhancing biological activity in pharmaceutical compounds. The presence of the pyridine and piperidine rings contributes to its interaction with various biological targets.

The compound exhibits potential inhibitory effects on specific kinases, particularly those involved in cancer signaling pathways. Kinases are critical in regulating various cellular processes, including growth and proliferation.

Inhibition Studies

Research indicates that compounds similar to this benzamide derivative can inhibit kinases such as GSK-3β and IKK-β. For instance, studies have shown that modifications in the carboxamide moiety can lead to significant changes in kinase inhibition potency, with IC50 values ranging from 10 to over 1000 nM depending on the substituents used .

Study on RET Kinase Inhibition

A related study investigated a series of benzamide derivatives for their ability to inhibit RET kinase, which plays a role in certain cancers. The results indicated that specific structural modifications led to enhanced inhibitory activity, suggesting that similar strategies could be applied to optimize the activity of 3,4-dimethyl-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide .

GSK-3β Inhibition Research

In another study focusing on GSK-3β inhibitors, it was found that compounds with specific alkyl or cycloalkyl substituents showed improved potency. This suggests that variations in the structure of this compound could lead to enhanced biological activity against GSK-3β .

Summary of Biological Activities

Biological Activity Target IC50 (nM) Reference
Inhibition of GSK-3βGSK-3β10 - 1314
Inhibition of RET KinaseRET KinaseModerate
Cytotoxicity in Cancer CellsVarious Cancer LinesVariable

Potential Applications

Given its structural characteristics and biological activity, this compound may have applications in developing treatments for cancers driven by aberrant kinase signaling pathways. Further optimization and testing are necessary to fully elucidate its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.